![molecular formula C15H15N3O3 B2668960 (2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide CAS No. 2097939-62-1](/img/structure/B2668960.png)

(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

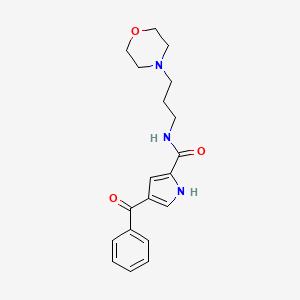

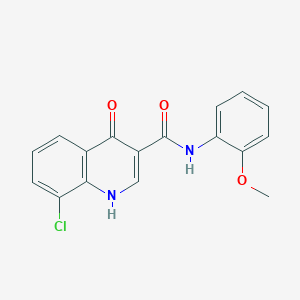

Beschreibung

The compound is a derivative of 2-oxo-1,2-dihydroquinoline . Quinolin-2 (1 H )-one is an aza-heterocyclic compound that consists of a fused benzene ring and a 2 (1 H )-pyridone moiety . It’s notable for its presence in natural compounds and its broad applications in medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of similar compounds, such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, has been achieved using a triethylamine-mediated O -acylation reaction between 8-hydroxyquinolin-2 (1 H )-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .Molecular Structure Analysis

The 2-oxoquinoline derivative was characterized using spectroscopic, spectrometric, and thermal analyses, enabling a comprehensive understanding of its molecular structure and thermal properties .Chemical Reactions Analysis

The tautomerism between 2-quinolone and hydroxyquinoline has been studied using spectroscopic and computational methods . It was found that 2-quinolone is the predominant tautomer in both a nonaqueous phase liquid and a solid state due to its high hydrogen-bonded dimeric stabilization .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Lewis Acid-Catalyzed Cyclization : An efficient route to 1-formyl-1,2-dihydroquinolines is described, utilizing BF3-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, which can be feasibly prepared from N-(o-acylphenyl)formamides. This method highlights a synthetic strategy relevant to the compound by demonstrating the versatility of dihydroquinoline derivatives in organic synthesis (Kobayashi et al., 1995).

Ring-Closing Metathesis : The sequential N-acylamide methylenation followed by enamide ring-closing metathesis provides a synthetic entry to the 1,4-dihydroquinoline nucleus, indicating a pathway that might be applicable for synthesizing structures related to "(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide" (Bennasar et al., 2005).

Chemical Properties and Reactions

Asymmetric Synthesis : The use of chiral formamidines affixed to variously substituted tetrahydroisoquinolines allows asymmetric C-C bond-forming reactions to occur, leading to a wide variety of (S)-1-alkyl-1,2,3,4-tetrahydroisoquinolines constructed in >90% enantiomeric excess. This demonstrates the compound's potential as a precursor in asymmetric synthesis, providing a pathway to a diverse range of alkaloids (Meyers et al., 1988).

Diastereoselective Reduction : The diastereoselective reduction of enamides derived from 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline with hydrogen over a platinum catalyst affords diastereomeric mixtures enriched in the (1R)-isomer. This property could be useful in the selective synthesis of diastereomers for compounds similar to "(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide" (Maclean et al., 1992).

Wirkmechanismus

While the specific mechanism of action for “(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide” is not available, similar compounds have shown promising and effective structures for inhibition of key receptor tyrosine kinases (RTKs) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .

Eigenschaften

IUPAC Name |

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-16-13(19)7-4-8-17-15(21)11-9-14(20)18-12-6-3-2-5-10(11)12/h2-7,9H,8H2,1H3,(H,16,19)(H,17,21)(H,18,20)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWFKBFGUFMCSS-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)C1=CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-2-oxo-1H-quinoline-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2668880.png)

![5-[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2668885.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2668888.png)

![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2668893.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2668897.png)

![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2668900.png)